

solubility of 2-Methyl-3-buten-2-OL in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-buten-2-OL

Cat. No.: B093329

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An In-Depth Technical Guide to the Solubility of 2-Methyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Methyl-3-buten-2-ol** (CAS No. 115-18-4), a key intermediate in the synthesis of various compounds, including fragrances and vitamins. Understanding its solubility profile is critical for its application in chemical synthesis, formulation development, and various analytical procedures.

Core Concepts in Solubility

Solubility is a fundamental chemical property that quantifies the extent to which a solute dissolves in a solvent to form a homogeneous solution. For a liquid solute like **2-Methyl-3-buten-2-ol**, this is often expressed in terms of miscibility or as a quantitative value (e.g., g/100 mL) at a specific temperature. The principle of "like dissolves like" is a key predictor of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. **2-Methyl-3-buten-2-ol** possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar five-carbon backbone, giving it a versatile solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **2-Methyl-3-buten-2-ol** in various solvents. It is important to note that there are some

discrepancies in the reported values for water solubility, which may be due to different experimental conditions.

Solvent	Type	Solubility	Temperature (°C)	Citation
Water	Polar Protic	19 g/100 mL	20	[1][2]
Slightly soluble	Not Specified	[1][3]		
Alcohols (general)	Polar Protic	Soluble	Not Specified	[4]
Ethanol	Polar Protic	Miscible (Implied)	Not Specified	[5]
1-Butanol	Polar Protic	Miscible (Implied)	Not Specified	[5]
Hexane	Non-polar	Likely Soluble	Not Specified	[6]
Toluene	Non-polar	Likely Soluble	Not Specified	[6]
Benzene	Non-polar	Likely Soluble	Not Specified	[6]
Methylene Chloride	Polar Aprotic	Likely Soluble	Not Specified	[6]

Note: "Likely Soluble" is inferred from patent literature describing the use of these solvents in processes involving **2-Methyl-3-buten-2-ol**.^[6] "Miscible (Implied)" is based on studies of vapor-liquid equilibria, which are conducted on miscible systems.^[5]

Experimental Protocols for Solubility Determination

For researchers aiming to generate precise solubility data for **2-Methyl-3-buten-2-ol** in specific solvent systems, the following generalized experimental protocols are provided.

Method 1: Shake-Flask Method with Gas Chromatography (GC) Analysis

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.^{[7][8][9][10]}

Objective: To determine the saturation solubility of **2-Methyl-3-buten-2-ol** in a given solvent at a controlled temperature.

Materials:

- **2-Methyl-3-buten-2-ol** (high purity)
- Solvent of interest (analytical grade)
- Internal standard (a non-reactive compound with a distinct GC retention time, e.g., n-propanol)
- Glass vials with screw caps and PTFE septa
- Thermostatic shaker or water bath
- Syringes and syringe filters (0.22 µm, solvent-compatible)
- Volumetric flasks and pipettes
- Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of **2-Methyl-3-buten-2-ol** in the solvent of interest, with concentrations spanning the expected solubility range.
 - To each standard, add a fixed concentration of the internal standard.
 - Analyze these standards by GC-FID to generate a calibration curve by plotting the ratio of the peak area of **2-Methyl-3-buten-2-ol** to the peak area of the internal standard against the concentration of **2-Methyl-3-buten-2-ol**.^{[11][12][13][14][15]}

- Sample Preparation and Equilibration:
 - Add an excess amount of **2-Methyl-3-buten-2-ol** to a known volume or mass of the solvent in a sealed glass vial. An excess is confirmed by the presence of a separate, undissolved phase of the solute.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.^[7]
- Sample Analysis:
 - After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to allow the undissolved solute to settle.
 - Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.
 - Accurately dilute the filtered sample with the solvent, adding the same fixed concentration of the internal standard used for the calibration curve.
 - Inject the diluted sample into the GC-FID and record the chromatogram.
- Calculation:
 - Determine the ratio of the peak areas of **2-Methyl-3-buten-2-ol** and the internal standard.
 - Using the calibration curve, determine the concentration of **2-Methyl-3-buten-2-ol** in the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Method 2: Gravimetric Determination

This method is simpler but may be less precise for volatile compounds. It is suitable for determining solubility in non-volatile solvents.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To determine solubility by measuring the mass of solute dissolved in a known mass of a saturated solution.

Materials:

- **2-Methyl-3-buten-2-ol**
- Non-volatile solvent of interest
- Sealed vials
- Thermostatic shaker
- Analytical balance
- Evaporating dish or pre-weighed beaker
- Oven

Procedure:

- Equilibration:
 - Prepare a saturated solution in a sealed vial by adding an excess of **2-Methyl-3-buten-2-ol** to the solvent and shaking at a constant temperature until equilibrium is reached, as described in the shake-flask method.
- Sample Measurement:
 - After allowing the phases to separate, carefully transfer a known mass of the clear, saturated supernatant to a pre-weighed evaporating dish. Let this be m_{solution} .
- Solvent Evaporation:

- Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the **2-Methyl-3-buten-2-ol** without evaporating the solvent. This method is only viable if the solute is significantly more volatile than the solvent.
- Alternatively, if the solvent is more volatile, evaporate the solvent to leave the solute residue.
- Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing process until a constant mass is achieved. Let the final mass of the dish plus residue be m_{final} , and the initial mass of the empty dish be m_{dish} .
- Calculation:
 - Mass of solute (m_{solute}) = $m_{\text{final}} - m_{\text{dish}}$
 - Mass of solvent (m_{solvent}) = $m_{\text{solution}} - m_{\text{solute}}$
 - Solubility (g per 100 g solvent) = $(m_{\text{solute}} / m_{\text{solvent}}) \times 100$

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow for determining the solubility and miscibility of a liquid solute like **2-Methyl-3-buten-2-ol**.

Figure 1. Logical Workflow for Miscibility & Solubility Determination

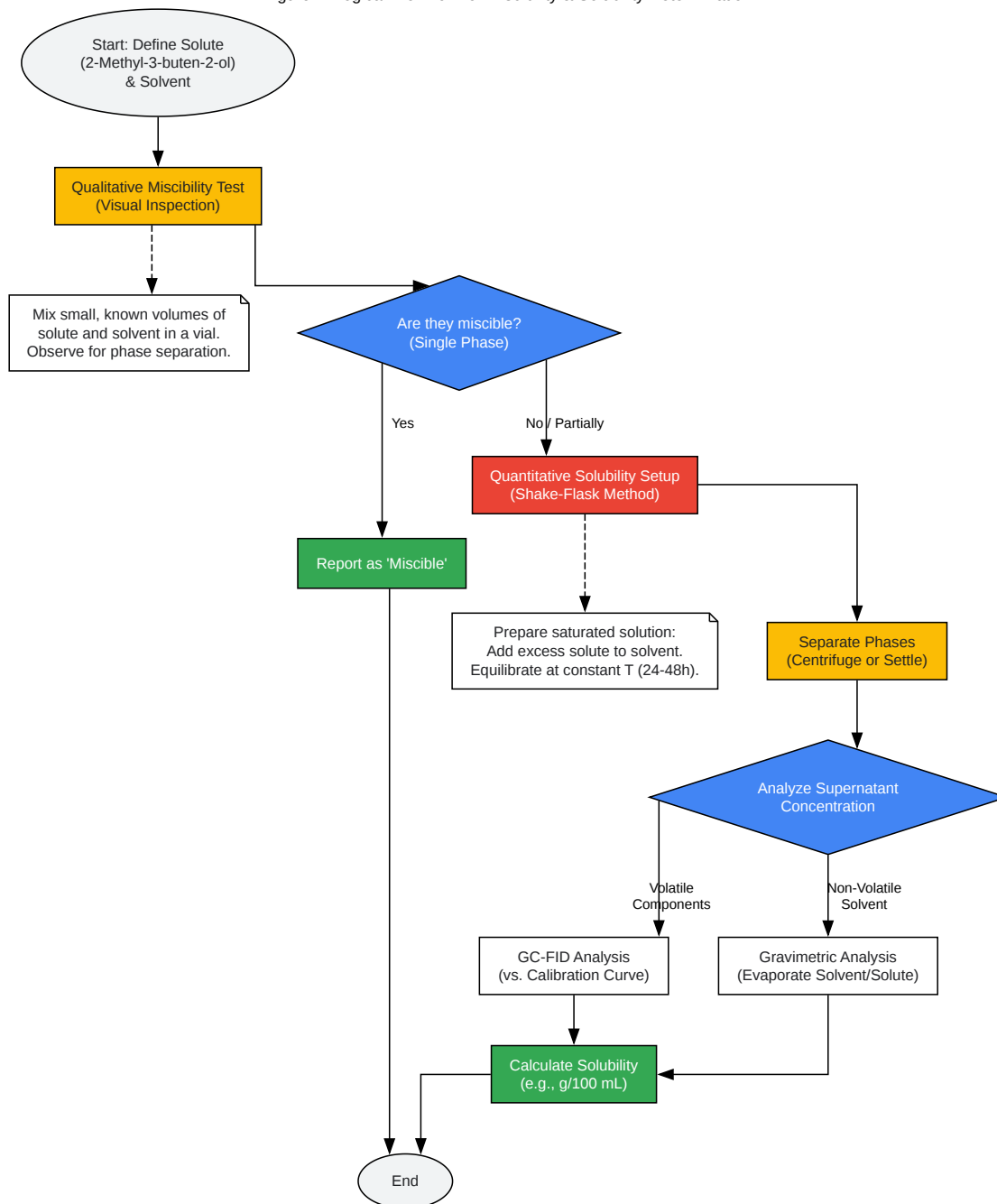
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Figure 1. Workflow for solubility determination.

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- To cite this document: BenchChem. [solubility of 2-Methyl-3-buten-2-OL in various solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b093329#solubility-of-2-methyl-3-buten-2-ol-in-various-solvents>]

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